molecular formula C19H20ClN5S B12035812 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-27-2

3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12035812
CAS No.: 478254-27-2
M. Wt: 385.9 g/mol
InChI Key: MYVDNNTVFIAWKK-FYJGNVAPSA-N
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Description

3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the triazole derivative with 4-(diethylamino)benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit antimicrobial properties, making this compound a candidate for further research in this area.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be useful in drug development.

Medicine

Industry

    Agriculture: Possible use as a fungicide or pesticide due to its biological activity.

    Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the benzylidene group.

    4-((4-(Diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the 2-chlorophenyl group.

Uniqueness

The presence of both the 2-chlorophenyl and 4-(diethylamino)benzylidene groups in 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique properties to the compound. These groups can influence the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct from other similar compounds.

Properties

CAS No.

478254-27-2

Molecular Formula

C19H20ClN5S

Molecular Weight

385.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20ClN5S/c1-3-24(4-2)15-11-9-14(10-12-15)13-21-25-18(22-23-19(25)26)16-7-5-6-8-17(16)20/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+

InChI Key

MYVDNNTVFIAWKK-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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